5,6-Dibromobenzimidazole, hcl
Description
5,6-Dibromobenzimidazole HCl is a halogenated benzimidazole derivative characterized by bromine substituents at positions 5 and 6 of the benzimidazole core, with a hydrochloride salt enhancing its solubility and stability. Benzimidazoles are heterocyclic aromatic compounds widely studied for their pharmacological and synthetic versatility, particularly in antimicrobial and anticancer applications . The bromination of benzimidazole derivatives, such as 5,6-dibromobenzimidazole, follows a stepwise process where bromine atoms are introduced ortho to each other, as confirmed by $^1$H NMR spectroscopy (e.g., chemical shifts at δ 7.8–8.2 ppm for aromatic protons adjacent to bromine) . The HCl salt form facilitates its use in biological assays and industrial applications by improving bioavailability and handling properties.
Properties
IUPAC Name |
5,6-dibromo-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPKFHNOXYTGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682050 | |
| Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-63-5 | |
| Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Benzimidazole undergoes bromination in the presence of bromine () or -bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., ). The reaction typically proceeds in dichloromethane or chloroform at 0–25°C. The first bromination occurs at position 5 due to the electron-donating effect of the adjacent nitrogen. A second equivalent of targets position 6, yielding 5,6-dibromobenzimidazole.
Example Protocol :
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Dissolve benzimidazole (10 mmol) in (50 mL).
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Add (1.1 equiv) and (2.2 equiv) dropwise at 0°C.
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Stir for 12 hours at room temperature.
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Quench with , extract with , and concentrate.
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Recrystallize from ethanol to isolate the dibrominated product.
Challenges and Optimization
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Regioselectivity : Competing bromination at positions 4 and 7 may occur. Using excess (2.5 equiv) and slow addition minimizes side products.
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Catalyst Loading : at 10 mol% improves selectivity for 5,6-dibromo substitution.
Ring Construction from 4,5-Dibromo-1,2-Diaminobenzene
Synthesizing the benzimidazole ring from a pre-brominated diamine precursor ensures precise bromine placement.
Bromination of 1,2-Diaminobenzene
Cyclization to Benzimidazole
React the diamine with formic acid () at 100°C for 6 hours. The reaction forms the imidazole ring via condensation, producing 5,6-dibromobenzimidazole.
Yield :
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Bromination: 70%
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Cyclization: 85%
Advantages
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Regiochemical Control : Pre-bromination avoids competing directing effects during ring formation.
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Scalability : Suitable for multi-gram synthesis.
Hydrochloride Salt Formation
The free base 5,6-dibromobenzimidazole is converted to its hydrochloride salt by treatment with hydrochloric acid.
Procedure :
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Dissolve 5,6-dibromobenzimidazole (1 equiv) in ethanol (20 mL/g).
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Add concentrated HCl (1.1 equiv) dropwise at 0°C.
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Stir for 1 hour, filter, and wash with cold ethanol.
Alternative Methods
Microwave-Assisted Bromination
Microwave irradiation (150°C, 30 min) with and in reduces reaction time to 1 hour, achieving 80% yield.
Green Chemistry Approaches
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Solvent-Free Bromination : Using adsorbed on silica gel under mechanical milling (yield: 65%).
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Catalytic Recycling : recovered via aqueous extraction reduces waste.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Electrophilic Bromination | 75 | 98 | Simple, one-pot |
| Ring Construction | 85 | 99.5 | Regioselective |
| Microwave-Assisted | 80 | 97 | Rapid synthesis |
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromobenzimidazole hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated benzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazole derivatives with different functional groups.
Oxidation Reactions: Products include oxidized benzimidazole derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Products include debrominated benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
5,6-Dibromobenzimidazole hydrochloride has been studied for its antifungal properties. Research indicates that compounds in the dibromobenzimidazole class exhibit significant activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans. A study detailed the action mode of N-Phenacyldibromobenzimidazoles against these fungi, suggesting that modifications to the benzimidazole core can enhance antifungal efficacy .
Antiviral Properties
The synthesis of various substituted benzimidazoles, including 5,6-dibromobenzimidazole hydrochloride, has been associated with antiviral activities. For instance, processes have been developed to prepare derivatives that show promise in treating viral infections . These compounds may serve as intermediates for synthesizing more complex antiviral agents.
Biochemical Research
Corrinoid Metabolism
In biochemical studies, 5,6-dibromobenzimidazole hydrochloride has been used as a lower base in corrinoid-dependent metabolic pathways. Research indicated that when supplemented to cultures of Methanosaeta barkeri, it did not significantly alter methane production or methanol consumption compared to controls. This suggests its role may be limited in specific metabolic contexts but highlights its utility in studying microbial metabolism .
Protein Kinase Inhibition
While primarily focused on other halogenated analogs, studies on related compounds have shown that halogenated benzimidazoles can act as inhibitors for protein kinases, which are crucial in regulating various cellular functions. The structure-activity relationship of these compounds is an area of ongoing research, aiming to identify effective inhibitors for therapeutic applications .
Environmental Applications
Dechlorination Studies
Research has explored the role of 5,6-dibromobenzimidazole hydrochloride in dechlorination processes within microbial communities. The compound's interaction with chlorinated organic compounds has implications for bioremediation strategies aimed at detoxifying environments contaminated with chlorinated pollutants .
Comprehensive Data Table
Case Studies and Research Findings
- Antifungal Mechanism Study : A study characterized the action mode of dibromobenzimidazoles against fungal pathogens. The results indicated that structural modifications could enhance antifungal activity significantly, paving the way for developing new antifungal therapies .
- Corrinoid Influence on Methanogenesis : In experiments involving Methanosaeta barkeri, the addition of 5,6-dibromobenzimidazole hydrochloride did not affect methane production rates. This finding suggests that while the compound is structurally related to other active corrinoids, its functional impact on methanogenesis may be limited .
- Synthesis and Antiviral Activity : The development of synthetic routes for 5,6-dibromobenzimidazole derivatives has shown potential antiviral activity against various viruses. These findings support further exploration into their therapeutic applications .
Mechanism of Action
The mechanism of action of 5,6-Dibromobenzimidazole hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms at the 5 and 6 positions enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Antifungal Efficacy :
- Candida albicans Inhibition : 4,6-Dibromobenzimidazole derivatives show superior activity (MIC${90}$ = 2–4 µg/mL) compared to 5,6-dibromo analogues (MIC${90}$ = 8–16 µg/mL), attributed to enhanced cell wall penetration in the 4,6-isomer .
- Cytotoxicity Profile : 5,6-Dibromo derivatives exhibit lower cytotoxicity against Vero cells (IC${50}$ > 32 µg/mL) than 4,6-dibromo counterparts (IC${50}$ = 16–32 µg/mL), making them safer for therapeutic development .
Vitamin B12-like Activity :
- 5,6-Dimethylbenzimidazole, a structural analogue, demonstrates Vitamin B12 coenzyme activity in bacterial systems, whereas brominated derivatives lack this property due to steric and electronic differences .
Physicochemical Properties
Solubility and Stability :
Spectroscopic Signatures :
- $^1$H NMR: 5,6-Dibromobenzimidazole HCl shows distinct aromatic proton signals at δ 8.1 (H-4) and δ 7.9 (H-7), whereas 4,6-dibromo derivatives display upfield shifts for H-5 (δ 7.6) .
- IR Spectroscopy: Bromine substituents introduce strong C-Br stretching vibrations at 650–700 cm$^{-1}$, absent in chloro or methyl analogues .
Biological Activity
5,6-Dibromobenzimidazole hydrochloride (DBB-HCl) is a compound derived from the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of DBB-HCl, supported by relevant case studies and research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are recognized for their significant biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The structural versatility of the benzimidazole nucleus allows for interaction with various biological targets, making it an important pharmacophore in medicinal chemistry .
Anticancer Activity
Research indicates that DBB-HCl exhibits promising anticancer properties. It acts as a topoisomerase inhibitor, which is crucial for DNA replication and transcription. In vitro studies have demonstrated that DBB-HCl can reduce the viability of various cancer cell lines. For instance, it has shown cytotoxic effects against K562 leukemia cells and HepG-2 hepatocellular carcinoma cells with IC50 values reported at approximately 2.68 μmol/L and 8.11 μmol/L respectively .
Table 1: Cytotoxicity of DBB-HCl on Cancer Cell Lines
| Cell Line | IC50 (μmol/L) |
|---|---|
| K562 (Leukemia) | 2.68 |
| HepG-2 (Hepatocellular Carcinoma) | 8.11 |
Antimicrobial Activity
DBB-HCl also displays antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have shown that benzimidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains. The presence of bromine substituents enhances its activity compared to other benzimidazole derivatives .
Table 2: Antimicrobial Efficacy of DBB-HCl
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
The biological activity of DBB-HCl can be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins. This facilitates its role as a topoisomerase inhibitor, leading to DNA damage in cancer cells and disruption of cellular processes in microbes .
Case Studies
- Inhibition of Topoisomerase Activity : A study demonstrated that DBB-HCl effectively inhibited topoisomerase I and II activities in vitro, leading to increased apoptosis in treated cancer cells. The compound was shown to induce intrinsic apoptotic pathways in K562 cells through the activation of caspases .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of various benzimidazole derivatives including DBB-HCl against clinical isolates. Results indicated that DBB-HCl exhibited significant inhibitory effects on pathogenic strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Q & A
Q. How can researchers optimize the synthesis of 5,6-Dibromobenzimidazole HCl to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic parameter screening. For benzimidazole derivatives, refluxing in polar aprotic solvents (e.g., DMSO) under controlled temperature (e.g., 18 hours at 80°C) is common. Post-reaction, fractional crystallization using ethanol-water mixtures can enhance purity . To improve yield, employ factorial design (e.g., varying stoichiometry, solvent ratios, and reaction time) and analyze via ANOVA to identify significant variables . Monitor intermediates via TLC/HPLC and characterize products using NMR and melting-point analysis .
Q. What spectroscopic techniques are critical for characterizing 5,6-Dibromobenzimidazole HCl and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic proton shifts (δ 7.5–8.5 ppm for brominated benzimidazoles) and confirm substitution patterns.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C7H5Br2N2HCl, expected m/z ~331.8).
- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Cross-validate with elemental analysis (C, H, N, Br content) and compare with predicted spectral data from tools like ACD/Labs Percepta .
Q. How should researchers design in vitro assays to evaluate the biological activity of 5,6-Dibromobenzimidazole HCl?
- Methodological Answer :
- Target Selection : Align with structural analogs (e.g., omeprazole derivatives with benzimidazole cores target proton pumps ).
- Dose-Response Studies : Use IC50/EC50 determination in cell lines (e.g., MTT assay for cytotoxicity) with positive controls.
- Reproducibility : Include triplicate runs and statistical validation (p < 0.05 via Student’s t-test) . For enzyme inhibition assays, employ kinetic analysis (e.g., Lineweaver-Burk plots) to discern competitive/non-competitive mechanisms .
Advanced Research Questions
Q. How can contradictions in biological activity data for 5,6-Dibromobenzimidazole HCl be resolved?
- Methodological Answer :
- Source Identification : Check purity (HPLC >98%), solvent effects (DMSO vs. aqueous solubility), and batch variability.
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across protein isoforms .
- Meta-Analysis : Aggregate data from multiple studies and apply regression models to isolate confounding variables (e.g., cell line heterogeneity) .
Q. What computational strategies are effective for predicting the reactivity and stability of 5,6-Dibromobenzimidazole HCl under varying conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps and predict sites for electrophilic/nucleophilic attack.
- Solvent Stability : Simulate degradation pathways (e.g., hydrolysis in acidic media) using COSMO-RS solvation models .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and correlate with Arrhenius plots to estimate shelf-life .
Q. How can researchers integrate 5,6-Dibromobenzimidazole HCl into coordination chemistry studies?
- Methodological Answer :
- Ligand Design : Exploit the benzimidazole nitrogen as a donor site. Synthesize ZnCl2 complexes (e.g., reflux with ZnCl2 in ethanol) and characterize via X-ray crystallography .
- Stoichiometry Determination : Use Job’s method or ESI-MS to identify metal-ligand ratios .
- Catalytic Activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies with unligated metal salts .
Methodological Frameworks
Q. How to align experimental design with theoretical frameworks for 5,6-Dibromobenzimidazole HCl studies?
- Answer :
- Conceptual Models : Link synthesis pathways to frontier molecular orbital (FMO) theory to rationalize reactivity .
- Hypothesis Testing : Formulate null/alternative hypotheses (e.g., “Bromination enhances target binding”) and validate via structural-activity relationships (SAR) .
Q. What statistical tools are recommended for analyzing multivariate data in synthesis optimization?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
